molecular formula C22H25N3O4S B3011950 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-85-2

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B3011950
CAS No.: 897454-85-2
M. Wt: 427.52
InChI Key: UVSLZRBQXFQLSD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, an imidazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl intermediate, followed by the introduction of the imidazole ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, imidazole, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.

    Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and induce apoptosis in cancer cells. Additionally, the imidazole ring may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.

    Imidazole-containing compounds: These compounds feature the imidazole ring and are known for their diverse pharmacological properties.

Uniqueness

3,4,5-trimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the combination of the trimethoxyphenyl group and the imidazole ring, which together contribute to its distinct bioactivity profile. This combination allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14-5-7-15(8-6-14)17-13-24-22(25-17)30-10-9-23-21(26)16-11-18(27-2)20(29-4)19(12-16)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSLZRBQXFQLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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